Anrikefon (acetate)
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Overview
Description
Preparation Methods
The synthesis of Anrikefon (acetate) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route includes:
Initial Synthesis: The core structure is synthesized through a series of reactions involving amino acids and peptide coupling agents.
Functionalization: Introduction of functional groups such as acetyl groups to form the acetate derivative.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity
Industrial production methods are similar but scaled up to accommodate larger quantities. These methods often involve automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Anrikefon (acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to reduce specific functional groups, impacting the overall structure and function.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can break down the acetate group, reverting the compound to its original form
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anrikefon (acetate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study kappa opioid receptor interactions and to develop new analgesics.
Biology: Helps in understanding the biological pathways involving kappa opioid receptors.
Medicine: Potential therapeutic applications in pain management and treatment of certain neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and in the study of receptor-ligand interactions
Mechanism of Action
Anrikefon (acetate) exerts its effects by binding to the kappa opioid receptor, a type of G protein-coupled receptor. This binding activates intracellular signaling pathways that result in analgesic effects. The molecular targets include various proteins and enzymes involved in pain perception and modulation .
Comparison with Similar Compounds
Anrikefon (acetate) is unique due to its specific interaction with the kappa opioid receptor. Similar compounds include:
U50488: Another kappa opioid receptor agonist with similar analgesic properties.
Nalfurafine: Used in the treatment of pruritus and also targets the kappa opioid receptor.
Salvinorin A: A naturally occurring kappa opioid receptor agonist with hallucinogenic properties
These compounds share similar mechanisms of action but differ in their specific applications and effects.
Properties
Molecular Formula |
C41H61N7O7 |
---|---|
Molecular Weight |
764.0 g/mol |
IUPAC Name |
acetic acid;(2R)-N-[(2R)-1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)-6-amino-1-oxohexan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C39H57N7O5.C2H4O2/c1-27(2)22-33(36(49)42-32(16-10-11-19-40)38(51)45-20-17-39(18-21-45)25-46(26-39)28(3)47)44-37(50)34(24-30-14-8-5-9-15-30)43-35(48)31(41)23-29-12-6-4-7-13-29;1-2(3)4/h4-9,12-15,27,31-34H,10-11,16-26,40-41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50);1H3,(H,3,4)/t31-,32-,33-,34-;/m1./s1 |
InChI Key |
HHHGOGUNHJGVTN-BBOJDXSOSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC2(CC1)CN(C2)C(=O)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N.CC(=O)O |
Origin of Product |
United States |
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